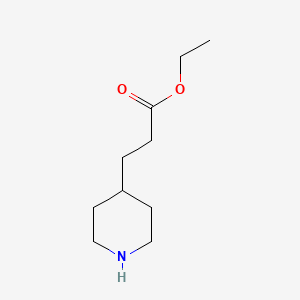

Ethyl 3-(piperidin-4-yl)propanoate

Description

Significance of Piperidine-Containing Scaffolds in Chemical Biology

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals. thieme-connect.comthieme-connect.comnih.govresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties to molecules. thieme-connect.comresearchgate.net

The introduction of piperidine scaffolds into small molecules can lead to several advantageous effects, including:

Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and pKa, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: The presence of a piperidine moiety can positively impact a drug's metabolic stability and half-life. thieme-connect.comresearchgate.net

The versatility of the piperidine scaffold has led to its incorporation into a wide range of therapeutic agents, including those targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory drugs. nih.govresearchgate.net

Table 1: Key Data on Piperidine Scaffolds in Research

| Property | Significance in Chemical Biology |

| Structural Feature | Six-membered nitrogenous heterocyclic ring. thieme-connect.com |

| Prevalence | Widely present in the structure of approved drugs. thieme-connect.com |

| Key Benefits | Modulates physicochemical properties, enhances biological activities and selectivity, improves pharmacokinetic properties. thieme-connect.comresearchgate.net |

| Therapeutic Areas | CNS modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, analgesics. researchgate.net |

Role of Propanoate Moieties in Molecular Design for Research

The propanoate moiety, specifically the ethyl propanoate group in this case, is an ester of propionic acid. Esters are common functional groups in organic chemistry and are frequently employed in molecular design for several reasons.

Propanoate esters can serve as:

Intermediates in Synthesis: They are valuable intermediates in the synthesis of more complex molecules. researchgate.net The ester group can be readily hydrolyzed or converted into other functional groups, providing a versatile handle for chemical modification.

Prodrugs: The ester linkage can be designed to be cleaved by esterase enzymes present in the body, releasing the active form of a drug. nih.gov This strategy can be used to improve a drug's solubility, permeability, or to mask undesirable properties of the parent molecule. nih.gov

Modulators of Physicochemical Properties: The propanoate group can influence a molecule's polarity and hydrogen bonding capacity, which in turn affects its solubility and ability to cross biological membranes. acs.org

The esters of propionic acid, also known as propionates or propanoates, are found in nature and are used in various applications, including as food preservatives and flavoring agents. wikipedia.org In the context of drug design, the incorporation of a propanoate moiety can be a strategic decision to fine-tune the properties of a lead compound. acs.org

Overview of Research Trajectories for Ethyl 3-(piperidin-4-yl)propanoate and Analogues

Research involving this compound and its analogues primarily focuses on its utility as a versatile building block in the synthesis of more complex molecules for various research applications. The combination of the piperidine ring and the propanoate ester in one molecule provides a scaffold that can be readily modified at multiple points.

Key research directions include:

Synthesis of Novel Heterocyclic Systems: The reactivity of the piperidine nitrogen and the ester functionality allows for the construction of fused or spirocyclic heterocyclic systems. These novel scaffolds are then evaluated for their potential biological activities.

Development of Enzyme Inhibitors: The piperidine moiety can be designed to interact with the active site of specific enzymes, while the propanoate tail can be modified to enhance binding or to introduce additional functionalities.

Probing Receptor Binding: Analogues of this compound are synthesized to study structure-activity relationships (SAR) for various receptors. By systematically modifying the piperidine ring and the propanoate chain, researchers can identify key structural features required for potent and selective receptor binding.

For instance, the synthesis of related compounds like ethyl 3-(3-vinyl-4-piperidinyl)propanoate highlights the exploration of analogues with modified piperidine rings. chemsynthesis.com The synthesis of compounds such as ethyl 3-oxo-3-(pyridin-4-yl)propanoate demonstrates the use of related building blocks in constructing more complex molecular architectures. researchgate.net

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₉NO₂ chemscene.com |

| Molecular Weight | 185.27 g/mol sigmaaldrich.com |

| InChI Key | XHMFMSVBWJZLBF-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-piperidin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFMSVBWJZLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434108 | |

| Record name | ethyl 3-piperidin-4-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-55-5 | |

| Record name | ethyl 3-piperidin-4-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches for Piperidine-4-yl Derivatives

The stereochemistry of the piperidine (B6355638) ring is often critical for biological activity. researchgate.net Achieving stereoselectivity in the synthesis of 4-substituted piperidines like ethyl 3-(piperidin-4-yl)propanoate is a key focus. One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a pyridine (B92270) precursor to yield enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.gov This method offers high yields and excellent enantioselectivity with broad functional group tolerance. nih.gov Another strategy employs the desymmetrization of piperidine through selective lactam formation. nih.gov

Furthermore, indirect methods such as the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive and stereoselective ring-opening of the cyclopropane (B1198618) intermediate have been successfully used to introduce substituents at the C3 position of the piperidine ring. nih.govnih.gov The choice of catalyst and protecting groups on the piperidine nitrogen plays a crucial role in controlling the regioselectivity and stereoselectivity of these transformations. nih.govnih.govresearchgate.net

Functionalization Strategies for the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound provides a convenient handle for further molecular elaboration through various N-functionalization reactions.

The nitrogen atom of the piperidine ring can be readily alkylated or acylated to introduce a wide range of substituents. Reductive amination is a common method for N-alkylation, where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov For instance, reaction with 4-(methyl(propyl)amino)benzaldehyde introduces a substituted benzyl (B1604629) group onto the piperidine nitrogen. nih.gov

Acylation of the piperidine nitrogen is typically achieved by reacting it with acyl chlorides or carboxylic acids activated with coupling agents. chemrevlett.com N-acyl derivatives, such as N-formylpiperidine, can act as polar aprotic solvents. wikipedia.org

Table 1: Examples of N-Functionalization Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Aldehyde/Ketone | Reductive Amination | N-alkylated piperidine derivative |

| This compound | Acyl Chloride | Acylation | N-acylated piperidine derivative |

| This compound | Carboxylic Acid + Coupling Agent | Acylation | N-acylated piperidine derivative |

Amide and urea (B33335) functionalities are prevalent in many drug molecules. The piperidine nitrogen of this compound can participate in the formation of these important linkages.

Amide bond formation can be achieved by coupling the piperidine nitrogen with a carboxylic acid using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.comyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with the amine. masterorganicchemistry.comyoutube.com

Urea derivatives are synthesized by reacting the piperidine nitrogen with an isocyanate. mdpi.com For example, the reaction with 3,4-dichlorophenyl isocyanate yields a 1,3-disubstituted urea. mdpi.com These urea derivatives have been explored for various biological activities. mdpi.comontosight.aiontosight.ai

Table 2: Synthesis of Amide and Urea Derivatives

| Piperidine Derivative | Reagent | Linkage Formed | Product Class |

| This compound | Carboxylic Acid + DCC/EDC | Amide | N-acyl piperidine |

| This compound | Isocyanate | Urea | N-carbamoyl piperidine |

Esterification and Transesterification Reactions of Propanoic Acid Derivatives

The ethyl ester group of this compound can be modified through esterification and transesterification reactions. The corresponding carboxylic acid, 3-(piperidin-4-yl)propanoic acid, can be esterified with various alcohols in the presence of an acid catalyst like sulfuric acid. ceon.rs The reactivity of the alcohol in this reaction generally increases with the length of the carbon chain and is higher for primary alcohols compared to secondary alcohols due to steric hindrance. ceon.rs

Transesterification, the conversion of one ester to another, can also be employed, although direct esterification from the carboxylic acid is more common for introducing different alkyl groups.

Ring System Modifications and Substituent Introduction on the Piperidine Moiety

Modifying the piperidine ring itself or introducing substituents at its carbon atoms is a powerful strategy for diversifying the core structure. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been utilized for the site-selective functionalization of the piperidine ring. nih.govnih.gov The position of functionalization (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govnih.govresearchgate.net For instance, C4-substituted analogues can be produced when N-α-oxoarylacetyl-piperidines are used with a specific rhodium catalyst. nih.govresearchgate.net

Catalytic Applications in Synthesis Utilizing Piperidine Propanoates

While this compound is primarily a building block, the broader class of piperidine derivatives can exhibit catalytic activity. Piperidine itself is widely used as a base and a catalyst in various organic reactions, such as the synthesis of enamines for the Stork enamine alkylation reaction. wikipedia.org In some instances, piperidine has been shown to catalyze the decomposition of reaction intermediates in aromatic nucleophilic substitution reactions. rsc.org The synthesis of highly substituted piperidines can be catalyzed by acids like tartaric acid. nih.gov Although direct catalytic applications of this compound are not extensively reported, its derivatives, by virtue of the basic piperidine nitrogen, can potentially act as catalysts in specific contexts.

Based on a comprehensive review of scientific literature, there is no available research data to support the creation of the requested article on "this compound" focusing on the specified biological activities.

Extensive searches have been conducted to find connections between "this compound" and the following targets:

Cholinergic System Modulation (Acetylcholinesterase Inhibition, Muscarinic Receptor Interaction)

Serotonin Receptor Ligand Studies (5-HT7)

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism (GPR40)

Inflammasome Pathway Inhibition (NLRP3)

Soluble Epoxide Hydrolase (sEH) Inhibition

Cholesterol 24-Hydroxylase (CH24H) Inhibition

These searches yielded no results indicating that "this compound" has been studied for or demonstrates activity in any of these areas. The compound is commercially available and widely listed as a synthetic intermediate or a building block for creating other, more complex chemical structures. However, it does not appear to be an active pharmacological agent that has undergone the specific biological and pharmacological research outlined in the request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this topic, as the necessary foundational data does not exist in the public domain. Attempting to generate content for the requested outline would result in speculation or the fabrication of information.

Biological Activity and Pharmacological Research

Enzymatic Modulation Mechanisms

Derivatives of piperidine (B6355638) have been shown to modulate the activity of several key enzymes involved in various physiological and pathological processes.

One area of investigation is the inhibition of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. A pharmacophore-hybridization strategy was used to combine the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. This led to the development of compounds capable of inhibiting NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β).

Another target is the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which negatively regulates the STING pathway, a critical component of the innate immune system. Research has identified ENPP1 inhibitors featuring a pyrrolopyrimidinone core linked to a piperidine ring. acs.org These compounds, such as compound 31 , have shown potent ENPP1 inhibition, which in turn enhances STING-mediated immune responses. acs.org Molecular docking studies predict that the piperidine ring participates in hydrophobic interactions within the cGAMP binding site of ENPP1. acs.org

Furthermore, 2-(piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH has been linked to anti-inflammatory effects.

In the context of cancer, Protein Kinase B (PKB or Akt) is a crucial enzyme in signaling pathways that regulate cell growth and survival. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of PKB, demonstrating potential as antitumor agents.

Finally, piperidine-substituted chalcones have been synthesized and evaluated for their α-amylase inhibitory activity, suggesting a potential application in managing diabetes. tandfonline.com

Immunomodulatory Research

The piperidine scaffold is integral to a new class of immunomodulators. nih.gov These compounds have been shown to influence the immune system through various mechanisms, including the modulation of inflammatory responses and direct effects on immune cell populations.

The immunomodulatory effects of piperidine derivatives are often linked to their ability to modulate inflammatory pathways. As mentioned, the inhibition of the NLRP3 inflammasome by compounds containing the 1-(piperidin-4-yl) moiety directly impacts the inflammatory process by reducing the release of pro-inflammatory cytokines like IL-1β.

Research has demonstrated that piperidine derivatives can directly affect immune cells, including T-lymphocytes. A study on (benzoylphenyl)piperidines found that these compounds can modulate the lymphocyte mitogenic response, indicating a direct effect on T-cell activation. nih.gov Essential structural features for this activity were identified, such as a chloro group on the benzoyl moiety and an amino group on the piperidine nucleus. nih.gov

Further studies have shown that piperine (B192125) can inhibit the proliferation of both polyclonal and antigen-specific T-lymphocytes. turkishimmunology.org In the context of cancer immunotherapy, inhibiting ENPP1 with piperidine-containing compounds can convert immunosuppressive "cold tumors" into "hot tumors" by increasing T-cell infiltration and activation. acs.org Another study showed that a fluorinated piperazine (B1678402) derivative, structurally related to piperidine, could restore T-cell subsets in a model of pulmonary inflammation, highlighting the potential for these compounds to correct immune dysregulation. mdpi.com

Antithrombotic Research

The P2Y12 receptor, highly expressed on blood platelets, is a key target for antithrombotic drugs due to its central role in platelet activation and aggregation. bohrium.comnih.gov Several P2Y12 receptor antagonists that are used clinically or are in development are based on scaffolds that include piperidine or related structures. bohrium.comnih.gov These antagonists work by blocking the receptor, thereby inhibiting the amplification and maintenance of platelet aggregation. nih.gov

Dual antiplatelet therapy, often comprising a P2Y12 inhibitor and aspirin, is a standard treatment for acute coronary syndromes. frontiersin.org Research into novel bicyclic pyridine (B92270) derivatives based on the scaffold of a known P2Y12 antagonist, which includes a piperidinyl moiety, has led to the discovery of compounds with potent in vitro inhibition of platelet aggregation and antithrombotic efficacy in rat models. These newer agents also show improved safety profiles compared to existing drugs.

| Compound Class | Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|

| Bicyclic Pyridine Derivatives (containing piperidinyl moiety) | P2Y12 Receptor Antagonist | Potent inhibition of platelet aggregation in vitro and antithrombotic efficacy in a rat ferric chloride model. | nih.gov |

| General P2Y12 Inhibitors | Reversible or irreversible antagonism of the P2Y12 receptor on platelets. | Used clinically to prevent and treat arterial thrombosis. Several scaffolds have been developed, some incorporating piperidine-like structures. | bohrium.comnih.govmedlineplus.gov |

Antiproliferative and Anticancer Activity Research

The piperidine framework is a key component in the exploration of new anticancer agents. nih.gov Derivatives have been synthesized and tested against various cancer cell lines, demonstrating activities such as inhibiting cell proliferation and inducing apoptosis.

One study focused on novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which showed antiproliferative activity against human leukemia cells. The most potent compound in this series was found to induce apoptosis, as confirmed by LDH assay, cell cycle analysis, and DNA fragmentation.

Piperidine derivatives have also been investigated for activity against solid tumors. For instance, certain derivatives have been shown to inhibit the proliferation of prostate cancer cells in a concentration-dependent manner and to induce apoptosis by modulating the expression of proteins in the BCL-2 family. In colon cancer cell lines, a piperidine derivative was found to inhibit proliferation and arrest the cell cycle in the G1/G0 phase.

Furthermore, piperidine-containing compounds have been developed as inhibitors of Protein Kinase B (Akt), a key enzyme in cancer cell survival pathways. These inhibitors have demonstrated the ability to strongly inhibit the growth of human tumor xenografts in mice at well-tolerated doses.

| Derivative Class | Cancer Type | Mechanism/Effect | Reference |

|---|---|---|---|

| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Leukemia | Inhibited cell growth and induced apoptosis. | nih.gov |

| General Piperidine derivatives | Prostate Cancer | Inhibited proliferation and induced apoptosis via BCL-2 family modulation. | nih.gov |

| 2-amino-4-(1-piperidine) pyridine | Colon Cancer | Inhibited proliferation and migration, arrested cell cycle in G0/G1 phase. | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Various Tumors (xenografts) | Inhibited Protein Kinase B (Akt), leading to strong tumor growth inhibition. | turkishimmunology.org |

Local Anesthetic Research

The piperidine ring is a structural feature of several compounds investigated for local anesthetic properties. Research into new piperidine derivatives, obtained through targeted synthesis, has shown promising results. For instance, fluorinated ethynylpiperidine derivatives have demonstrated pronounced and prolonged local anesthetic activity, in some cases exceeding that of reference drugs like trimecaine (B1683256) and lidocaine.

These studies often involve synthesizing analogues of known local anesthetics that contain a piperidine core, such as Kazcaine (1-(2-ethoxyethyl-4-ethynyl-4-benzoyloxypiperidine hydrochloride)). By modifying the substituents on the piperidine ring, researchers aim to enhance the anesthetic effect and duration of action.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Research on scaffolds similar to Ethyl 3-(piperidin-4-yl)propanoate demonstrates the utility of this approach. For instance, computational studies on inhibitors targeting the T cell immunoglobulin mucin-3 (TIM-3), a key immunotherapy target, have utilized molecular docking to assess binding affinity. nih.gov In such studies, compounds containing a piperidin-4-yl core are docked into the binding site of the target protein (e.g., PDB ID: 7M3Z) to predict their binding energy, often expressed in kcal/mol. nih.gov Favorable binding energies, as seen with compounds targeting the AKT1 kinase, suggest a strong interaction between the ligand and the protein. This predictive power allows for the virtual screening of large compound libraries to identify promising candidates for further investigation. The process helps in prioritizing molecules that are most likely to exhibit the desired biological activity, thereby streamlining the discovery pipeline.

Table 1: Example Molecular Docking Parameters and Findings for Piperidine-Containing Scaffolds

| Parameter | Description | Example Value/Finding | Source |

| Software | Program used for docking calculations | Schrödinger's Maestro | nih.gov |

| Docking Mode | Precision level of the docking algorithm | Extra Precision (XP) | nih.gov |

| Target Protein | The specific protein the ligand is docked against | TIM-3, AKT1, NLRP3 | nih.govnih.gov |

| PDB ID | Protein Data Bank identifier for the target structure | 7M3Z (TIM-3) | nih.gov |

| Docking Score | Predicted binding affinity (kcal/mol) | Scores ≥-6 kcal/mol considered significant | nih.gov |

| Key Interactions | Types of bonds formed between ligand and protein | Hydrogen bonds, π–π stacking, hydrophobic contacts | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Stability and Binding Mechanisms

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of the ligand-protein complex, assessing its stability and elucidating the binding mechanism.

For complexes involving piperidine (B6355638) derivatives, MD simulations can confirm the stability of the binding pose predicted by docking. A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains securely bound within the active site and that the protein maintains its structural integrity. Furthermore, these simulations can reveal crucial information about protein-ligand contacts, including the persistence of hydrogen bonds and other interactions, which are vital for the ligand's affinity and mechanism of action. nih.gov Reactive molecular dynamics simulations can even be used to model the dynamics of bond formation and cleavage in real time, offering deep insights into reaction mechanisms. mdpi.com

Table 2: Typical Parameters for Molecular Dynamics Simulations

| Parameter | Description | Typical Setting | Source |

| Simulation Time | The duration of the simulation | 100 nanoseconds (ns) | |

| System | The components included in the simulation | Protein-ligand complex in a water-solvated system | |

| Analysis Metric | Key value calculated to assess stability | Root Mean Square Deviation (RMSD) | |

| Contact Analysis | Evaluation of interactions over time | Hydrogen bonds, hydrophobic contacts, ionic bonds | |

| Output | Data generated from the simulation | Trajectory files, interaction diagrams, energy profiles | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing mathematical equations that relate numerical descriptors of the molecules (e.g., electronic, steric, and hydrophobic parameters) to an observed response.

For a series of derivatives based on the this compound scaffold, QSAR studies would be instrumental in identifying the key structural features that govern their potency against a specific biological target. By analyzing how modifications to the piperidine ring, the propanoate chain, or the ethyl ester group affect activity, researchers can build a predictive model. This model can then be used to design new compounds with optimized activity before they are synthesized, saving significant time and resources. Similarly, QSPR models can predict properties like solubility, boiling point, and density, which are critical for a compound's suitability as a drug candidate.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for calculating a molecule's electronic properties, including charge distribution, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).

Applying DFT calculations to this compound would provide a detailed understanding of its electronic characteristics. For instance, studies on other piperidine-containing compounds have used DFT to determine optimized geometries and calculate properties like dipole moments. researchgate.net This information is crucial for understanding how the molecule will interact with its biological target. The electrostatic potential map can reveal electron-rich and electron-deficient regions, predicting sites for hydrogen bonding and other electrostatic interactions. The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability. These electronic properties are fundamental to the molecular recognition process at the active site of a protein.

In Silico Prediction of Biological Activities

In silico prediction of biological activities and pharmacokinetic properties is a critical early step in drug discovery. nih.gov Various computational tools and software platforms are used to forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its potential biological targets. nih.gov

For this compound, these predictive models can offer valuable insights into its drug-likeness. nih.gov Software can be used to predict its potential to act as a kinase inhibitor, G-protein coupled receptor (GPCR) ligand, or enzyme inhibitor based on its structural features. nih.gov ADMET predictions can flag potential liabilities, such as poor oral bioavailability, high toxicity, or rapid metabolism, allowing chemists to modify the structure to overcome these issues. This early-stage computational screening helps eliminate compounds with a low probability of success, ensuring that resources are focused on the most promising candidates. nih.gov

Binding Site Identification and Mechanism Elucidation

Computational methods are powerful tools for identifying potential binding sites on a target protein and elucidating the molecular mechanism of inhibition. When the three-dimensional structure of a target is known, docking simulations can screen for potential binding pockets.

In studies involving complex proteins like the NLRP3 inflammasome, computational simulations have been used to construct models of the protein's structure and identify binding sites for ligands containing a piperidin-4-yl scaffold. nih.gov By docking compounds into these identified sites and running subsequent MD simulations, researchers can propose a detailed binding hypothesis. nih.gov This includes identifying the specific amino acid residues that form key interactions with the ligand. mdpi.com Such analyses not only explain the activity of existing compounds but also provide a structural basis for designing new molecules with improved affinity and selectivity, ultimately clarifying the compound's mechanism of action at the atomic level. nih.gov

An examination of the biotransformation and disposition of the chemical compound this compound reveals a series of metabolic processes centered on its ester and piperidine functionalities. While direct studies on this specific molecule are not extensively available in the public domain, its metabolic fate can be predicted based on established biotransformation pathways for structurally related compounds.

Applications As Research Tools and Chemical Intermediates

Building Blocks for Complex Organic Molecules

The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of natural products and synthetic pharmaceuticals. Ethyl 3-(piperidin-4-yl)propanoate serves as a readily available and versatile starting material for the elaboration of this important heterocyclic system. The secondary amine within the piperidine ring and the ester group of the propanoate side chain provide two distinct points for chemical modification, allowing for the construction of a wide array of more intricate molecular architectures.

The reactivity of the piperidine nitrogen allows for N-alkylation, N-acylation, and N-arylation reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of novel antagonists for various receptors often involves the modification of the piperidine nitrogen of similar scaffolds. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other transformations to extend the carbon chain or introduce new functional groups.

The strategic importance of this building block is underscored by its use in the synthesis of a variety of biologically active compounds. Its structural framework is a key component in the development of inhibitors for enzymes such as aminopeptidases and in the creation of ligands for G-protein coupled receptors (GPCRs). The ability to readily diversify the structure of this compound makes it an invaluable tool for generating libraries of compounds for high-throughput screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H19NO2 | guidechem.com |

| Molecular Weight | 185.26 g/mol | guidechem.com |

| CAS Number | 71879-55-5 | guidechem.com |

Prodrug Design and Development

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical processes. researchgate.netslideshare.net This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. actamedicamarisiensis.rorsc.org this compound and its derivatives can serve as crucial components in the design of prodrugs. actamedicamarisiensis.ro

The ester functionality of this compound is a key feature in this context. Ester-based prodrugs are commonly used to enhance the lipophilicity of a polar drug, thereby improving its absorption across biological membranes. actamedicamarisiensis.ro The ethyl ester can be enzymatically cleaved by esterases, which are abundant in the body, to release the active carboxylic acid form of the drug. This approach has been successfully applied to various classes of drugs, including ACE inhibitors, where ethyl ester prodrugs significantly increase oral bioavailability. actamedicamarisiensis.ro

In the context of this compound, the piperidine ring can be part of the pharmacologically active portion of the molecule, while the ethyl propanoate group acts as the promoiety that is cleaved off. For example, a drug candidate containing a carboxylic acid and a piperidine moiety essential for its activity could be synthesized as its ethyl ester prodrug to improve its pharmacokinetic profile. This strategy can lead to enhanced drug delivery to the target site and a more favorable therapeutic window.

Functionalization of Nanoparticles for Biological Systems Interaction

The interaction of nanoparticles with biological systems is a rapidly growing field of research with potential applications in drug delivery, diagnostics, and bioimaging. nih.gov The surface properties of nanoparticles are critical for their behavior in a biological environment, influencing their stability, biocompatibility, and cellular uptake. Functionalization of nanoparticles with specific molecules can tailor these properties for a desired biological outcome.

This compound and its derivatives can be utilized to modify the surface of nanoparticles. The piperidine nitrogen can be used to attach the molecule to the nanoparticle surface through various conjugation chemistries. The propanoate ester, or the corresponding carboxylic acid after hydrolysis, provides a handle for further functionalization or can directly influence the nanoparticle's interaction with biological components.

Synthesis of Peptide Mimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better oral bioavailability. nih.gov The design of peptidomimetics often involves replacing labile peptide bonds with more stable linkages or constraining the conformational flexibility of the peptide backbone to favor a bioactive conformation. nih.gov

The rigid, cyclic structure of the piperidine ring in this compound makes it an attractive scaffold for the synthesis of peptide mimetics. By incorporating this piperidine-based building block into a peptide sequence, it is possible to introduce conformational constraints and reduce the susceptibility of the resulting molecule to proteolytic cleavage.

The propanoic acid side chain (after hydrolysis of the ethyl ester) can mimic the side chain of a natural amino acid, while the piperidine ring serves as a constrained replacement for a portion of the peptide backbone. The nitrogen atom of the piperidine can be incorporated into the main chain of the peptidomimetic, and the substituent at the 4-position of the piperidine ring can be further elaborated to mimic the functionality of different amino acid side chains. This approach allows for the creation of novel peptidomimetic structures with potentially enhanced therapeutic properties.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of ethyl 3-(piperidin-4-yl)propanoate. They rely on the interaction of the molecule with electromagnetic radiation to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are used to map the hydrogen and carbon skeletons, respectively.

In a typical ¹H NMR spectrum, the signals corresponding to the ethyl ester group are readily identifiable: a quartet around 4.1 ppm for the methylene (B1212753) protons (-OCH₂-) and a triplet around 1.2 ppm for the methyl protons (-CH₃). The protons on the piperidine (B6355638) ring and the propanoate chain produce a series of multiplets in the aliphatic region of the spectrum. The chemical shifts can vary slightly depending on the solvent and whether the compound is in its free base or salt form.

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbon of the ester (around 173 ppm), the carbons of the ethyl group, and the individual carbons of the piperidine ring and propanoate chain.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, sharp peak is typically observed in the region of 1730-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. Other significant absorptions include C-H stretching vibrations from the aliphatic parts of the molecule (around 2800-3000 cm⁻¹) and C-O stretching of the ester group (around 1170-1200 cm⁻¹). The N-H stretching vibration of the secondary amine in the piperidine ring appears as a moderate peak in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the molecular formula is C₁₀H₁₉NO₂ and the molecular weight is 185.26 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 185. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for similar esters include the loss of the ethoxy group ([M-45]⁺) or cleavage at various points along the aliphatic chain.

Table 1: Summary of Spectroscopic Data for this compound This table is a representation of expected values based on the chemical structure and data from analogous compounds.

| Technique | Feature | Expected Value/Region |

|---|---|---|

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.1 ppm (quartet), ~1.2 ppm (triplet) |

| Piperidine & Chain CH/CH₂ | Multiplets (~1.4-3.1 ppm) | |

| Amine (N-H) | Broad singlet | |

| ¹³C NMR | Carbonyl (C=O) | ~173 ppm |

| Methylene (-OCH₂) | ~60 ppm | |

| Piperidine & Chain Carbons | ~25-55 ppm | |

| IR | C=O Stretch (Ester) | 1730-1750 cm⁻¹ |

| N-H Stretch (Amine) | 3300-3500 cm⁻¹ | |

| C-O Stretch (Ester) | 1170-1200 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z 185 |

Chromatographic Separations (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, High-Performance Liquid Chromatography, Ultra-High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. These methods utilize a stationary phase and a mobile phase to separate components of a mixture based on their differential partitioning.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates and related compounds. For a basic compound like this compound, reverse-phase HPLC (RP-HPLC) is a common approach. In a typical RP-HPLC method, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical method. LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. This is particularly useful for detecting and identifying impurities at very low levels.

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often the method of choice. It operates in modes like Multiple Reaction Monitoring (MRM), which offers exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. This allows for accurate quantification even in complex matrices.

Ultra-High-Performance Liquid Chromatography (UHPLC) UHPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The principles of separation are the same as in HPLC, but the operational pressures are much higher. A UHPLC method for this compound would offer a high-throughput option for quality control and research applications.

Table 2: Illustrative Chromatographic Conditions for Analysis This table outlines typical starting conditions for method development.

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC/UHPLC | Column | Reverse-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |

| Detection | UV (210-220 nm), MS | |

| LC-MS/MS | Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 186.1 [M+H]⁺ | |

| Monitored Transition | Specific fragment ion (e.g., loss of a neutral molecule) |

Toxicological Mechanism Research

In Vitro Cytotoxicity Assessment Mechanisms (e.g., Adenosine Triphosphate levels, cell death)

The in vitro cytotoxicity of a compound is often assessed by its impact on fundamental cellular processes, such as the maintenance of ATP levels and the induction of cell death pathways.

Detailed Research Findings

No specific studies on the in vitro cytotoxicity of Ethyl 3-(piperidin-4-yl)propanoate, including its effects on ATP levels or the induction of cell death, were identified in the reviewed literature.

However, studies on other piperidine (B6355638) derivatives have demonstrated cytotoxic effects. For instance, certain synthetic phenacyl derivatives of alkyl piperidines have been evaluated for their cytotoxic activity using the brine shrimp lethality assay. who.int The stable nitroxide 4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL), a piperidine derivative, has been shown to inhibit the growth of neoplastic cell lines. researchgate.net The mechanism of this antiproliferative effect appears to involve the induction of irreversible cell damage after prolonged exposure and may be related to the generation of free radicals, leading to an apoptotic mode of cell death. researchgate.net Furthermore, some piperidine derivatives have been investigated for their anticancer properties, which are linked to the induction of apoptosis through various signaling pathways. nih.gov

Interactive Data Table: Cytotoxicity of Select Piperidine Derivatives

| Compound Class | Assay | Endpoint | Observed Effect |

| Phenacyl derivatives of alkyl piperidine | Brine shrimp lethality assay | Cytotoxicity | Moderate cytotoxic activity reported who.int |

| 4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL) | Growth inhibition assay in neoplastic cell lines | Inhibition of cell growth | Significant inhibition of neoplastic cell growth researchgate.net |

| Various piperidine derivatives | Multiple in vitro assays on cancer cell lines | Apoptosis induction | Activation of apoptotic pathways nih.gov |

This table presents generalized findings for classes of piperidine derivatives and not for this compound specifically.

Mechanism of Phospholipidosis Potential

Drug-induced phospholipidosis is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. nih.govechelon-inc.com This condition is often associated with cationic amphiphilic drugs (CADs), which possess both a hydrophobic ring structure and a hydrophilic amine group. echelon-inc.com

Detailed Research Findings

There is no specific information available in the scientific literature regarding the potential of this compound to induce phospholipidosis.

The general mechanism of drug-induced phospholipidosis involves the sequestration and accumulation of the drug within lysosomes. As CADs are typically weak bases, they become protonated and trapped within the acidic environment of the lysosome. nih.gov The accumulation of these cationic amphiphilic molecules is thought to interfere with the activity of lysosomal phospholipases, the enzymes responsible for phospholipid degradation. nih.govnih.gov One key enzyme implicated is lysosomal phospholipase A2 (LPLA2). echelon-inc.com Inhibition of this enzyme leads to the buildup of phospholipids, resulting in the formation of characteristic lamellar bodies, which are whorled membrane structures visible under electron microscopy. nih.gov A study of a large library of compounds found that inhibition of PLA2G15 (another name for LPLA2) was a strong predictor of a compound's potential to cause phospholipidosis. nih.gov

hERG Channel Interaction Mechanisms

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that plays a critical role in cardiac repolarization. Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.

Detailed Research Findings

No studies specifically investigating the interaction of this compound with the hERG channel were found in the public domain.

However, the potential for hERG channel blockade is a known concern for many compounds containing a piperidine moiety. Structure-activity relationship studies on various series of piperidine derivatives have been conducted to understand and mitigate this risk. nih.govnih.gov Computational and experimental studies have shown that hydrophobic properties on the van der Waals surface of piperidine-containing molecules can be favorable for hERG blocking activity, while the presence of polar or electronegative groups may be detrimental to this activity. nih.gov For some piperidine derivatives, the presence of flexible aromatic rings has been associated with more potent hERG blockade. nih.gov The introduction of substituents at specific positions on the piperidine ring has been explored as a strategy to reduce hERG liability while maintaining desired pharmacological activity. nih.govthieme-connect.com For example, a study on SIK2/SIK3 inhibitors found that replacing a pyrrolidine (B122466) with a piperidine moiety led to changes in activity and that further modifications could reduce hERG channel inhibition. acs.org

Interactive Data Table: Factors Influencing hERG Blockade by Piperidine Derivatives

| Structural Feature | Influence on hERG Blockade | Reference |

| Hydrophobic surface properties | Favorable for hERG blockade | nih.gov |

| Polar/electronegative groups | Detrimental to hERG blockade | nih.gov |

| Flexible aromatic rings | Favorable for hERG blockade | nih.gov |

| Substitution on the piperidine ring | Can modulate hERG liability | nih.govthieme-connect.com |

This table illustrates general trends observed for some classes of piperidine derivatives and does not represent specific data for this compound.

Immunotoxicity Mechanisms (e.g., heavy metal induced inflammation modulation)

Immunotoxicity refers to the adverse effects of a substance on the immune system. This can manifest as immunosuppression, immunostimulation, or hypersensitivity reactions. The modulation of inflammatory responses, such as those induced by heavy metals, is a potential area of immunotoxicological investigation.

Detailed Research Findings

There is no available research in the scientific literature concerning the immunotoxicity of this compound, including its potential to modulate heavy metal-induced inflammation.

While piperidine and its derivatives are known for a wide range of pharmacological activities, including anti-inflammatory properties in some contexts, specific data on their interaction with heavy metal-induced inflammatory pathways is scarce. researchgate.net The piperidine structural motif is present in numerous natural and synthetic compounds with diverse biological effects. nih.govmdpi.comwikipedia.org However, without specific studies, any discussion of the immunotoxic mechanisms of this compound would be purely speculative.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 3-(piperidin-4-yl)propanoate, and how can purity be optimized?

- The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be alkylated with ethyl propanoate precursors under basic conditions. Purification often involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is verified using HPLC or GC-MS .

Q. What safety protocols are critical when handling this compound?

- Use chemical-resistant gloves (nitrile) and lab coats. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation. Respiratory protection (P95 masks) is advised for aerosol-prone procedures .

Q. How is structural characterization performed for this compound?

- X-ray crystallography (using SHELX software ) confirms molecular geometry. NMR (¹H/¹³C) identifies functional groups: δ ~1.2 ppm (ethyl CH₃), δ ~2.5–3.5 ppm (piperidinyl protons), and δ ~4.1 ppm (ester COOCH₂). IR spectroscopy detects ester C=O stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound under high temperatures?

- Shock tube studies (1301–1636 K, 1.48–1.72 atm) reveal decomposition pathways via β-scission of the ester group, producing CO₂, CO, and H₂O. Kinetic modeling shows rate constants differ by alkyl chain length, with piperidine rings stabilizing intermediates .

- Table 1: Decomposition Products at 1500 K

| Product | Yield (mol%) | Detection Method |

|---|---|---|

| CO₂ | 12.3 | Laser absorption |

| CO | 28.7 | FTIR |

| H₂O | 18.9 | GC-MS |

Q. How can computational modeling predict reactivity in catalytic hydrogenation of this compound?

- Density Functional Theory (DFT) simulations identify favorable adsorption sites on Pd/C catalysts. The piperidine nitrogen acts as a Lewis base, enhancing hydrogen activation. Transition state analysis reveals energy barriers (~45 kJ/mol) for C=O reduction .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

- Conflicting NMR signals (e.g., overlapping piperidinyl protons) are resolved via 2D techniques (HSQC, HMBC). For stereochemical ambiguities, vibrational circular dichroism (VCD) or X-ray crystallography are employed. Redundant synthetic routes (e.g., alternative protecting groups) validate structural assignments .

Q. How does salt formation (e.g., hydrochloride) impact stability and bioavailability?

- Hydrochloride salts improve aqueous solubility (logP reduction by ~1.5 units) and thermal stability (decomposition temperature increases by 30–50°C). Stability studies (40°C/75% RH for 4 weeks) show <5% degradation, monitored via LC-MS .

Methodological Notes

- Contradiction Management: Conflicting GC-MS and NMR data may arise from tautomerism or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

- Advanced Synthesis: Optimize coupling reactions (e.g., CDI-mediated amidation) by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hr) to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.